6-Nitroisatin
Overview
Description
6-Nitroisatin is a derivative of isatin, a heterocyclic compound with the molecular formula C8H4N2O4 It is characterized by the presence of a nitro group (-NO2) at the sixth position of the isatin ring
Mechanism of Action
Target of Action
The primary target of 6-Nitroisatin is the cyclin-dependent kinase 2 (CDK2) enzyme . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation. Inhibition of CDK2 is a common strategy in anticancer therapy .
Mode of Action
This compound interacts with its target, CDK2, by inhibiting its activity This inhibition disrupts the normal progression of the cell cycle, leading to a halt in cell proliferation
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle regulation pathway . CDK2 is essential for the G1/S and G2/M transition points in the cell cycle. By inhibiting CDK2, this compound disrupts these transitions, leading to cell cycle arrest and potentially inducing apoptosis in cancer cells .
Pharmacokinetics
Similar compounds have shown good oral absorption, membrane permeability, and bioavailability
Result of Action
The primary result of this compound’s action is the inhibition of cell proliferation due to cell cycle arrest . This makes this compound a potential candidate for anticancer therapy, particularly for cancers that exhibit rapid cell proliferation .
Biochemical Analysis
Biochemical Properties
6-Nitroisatin plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, 5-Nitroisatin derivatives are known to be inhibitors of cyclin-dependent kinase 2 (CDK2), which is crucial in cell cycle regulation . The nature of these interactions is often characterized by binding interactions, leading to enzyme inhibition or activation .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. For example, hydroxyapatite incorporated with 5-nitroisatin has been shown to inhibit the growth of cervical cancer cell lines . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions at the molecular level. As a CDK2 inhibitor, it exerts its effects through binding interactions with biomolecules, leading to enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Nitroisatin can be synthesized through several methods. One common approach involves the nitration of isatin using nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the nitro group at the sixth position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-Nitroisatin undergoes various chemical reactions, including:
Reduction: Reduction of the nitro group to an amino group using reducing agents like hydrogen gas in the presence of palladium on carbon.
Substitution: Electrophilic substitution reactions at the indole ring, facilitated by the electron-withdrawing nitro group.
Common Reagents and Conditions:
Oxidation: Sodium N-bromo-p-toluenesulfonamide, bromamine-T, ruthenium trichloride, hydrochloric acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Various electrophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Anthranilic acid derivatives.
Reduction: 6-Amino isatin.
Substitution: Substituted isatin derivatives with functional groups introduced at specific positions on the indole ring.
Scientific Research Applications
Comparison with Similar Compounds
6-Nitroisatin can be compared with other isatin derivatives, such as:
5-Nitroisatin: Similar in structure but with the nitro group at the fifth position.
5-Bromoisatin: Contains a bromine atom at the fifth position, showing distinct chemical properties and applications.
5-Methylisatin:
Uniqueness: this compound is unique due to the specific positioning of the nitro group, which influences its reactivity and the types of reactions it undergoes. This distinct structure allows for targeted applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
6-nitro-1H-indole-2,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O4/c11-7-5-2-1-4(10(13)14)3-6(5)9-8(7)12/h1-3H,(H,9,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQMOARKYYKXWRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC(=O)C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80290063 | |
Record name | 6-Nitroisatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80290063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3433-54-3 | |
Record name | 6-Nitroisatin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66321 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Nitroisatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80290063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the new synthetic route for 6-Nitroisatin described in the research paper?
A1: The research paper focuses on a novel synthetic approach to produce this compound using 3-Indolealdehyde as the starting material []. While the abstract doesn't delve into specific advantages over existing methods, novel synthetic routes are valuable in chemical research for several potential reasons. These can include:
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